![molecular formula C11H11NO4 B2991580 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid CAS No. 543695-30-3](/img/structure/B2991580.png)
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid
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Description
“2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic Acid” (CAS# 543695-30-3) is a useful research chemical . It has a molecular weight of 221.21 and a molecular formula of C11H11NO4 . The IUPAC name for this compound is 2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropylcarbonyl group attached to an amino group, which is connected to a 5-hydroxybenzoic acid . The canonical SMILES representation is C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O .Physical And Chemical Properties Analysis
This compound is likely to share similar properties with other amino acids. Amino acids are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Unnatural Amino Acid Applications
One study discusses an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the potential for incorporating unnatural amino acids into peptides for studying protein-protein interactions and designing novel biomaterials (Nowick et al., 2000).
Heterocyclic Compounds Synthesis
Another application involves the synthesis of 2,5-dihydro-1,3,4-oxadiazoles and their use in generating a variety of nucleophilic carbenes. These carbenes react with electrophilic functional groups, facilitating the synthesis of cyclopropanones, cyclopropenones, and other heterocyclic compounds, highlighting the versatility of these substances in organic synthesis (Warkentin, 2009).
Amino Acid Derivatives
Research on the synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids illustrates the utility of these compounds in producing biologically significant molecules. This process involves the resolution of racemic amino acids, oxidation, and regioselective attack, culminating in the synthesis of valuable amino acid derivatives (Krishnamurthy et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of N-(2-carboxybenzoyl)-L-leucine methyl ester provides insights into molecular conformations and reactions in aqueous solutions, contributing to the understanding of molecular interactions and reaction mechanisms (Onofrio et al., 2006).
Organometallic Crystalline Materials
A study on the fabrication of responsive organometallic crystalline materials by designing functionalities and tailoring intermolecular interactions showcases the application of these compounds in materials science. The research explores how different ligands and halogen ligands influence the host-guest properties of crystalline materials (Bacchi et al., 2012).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-3-4-9(8(5-7)11(15)16)12-10(14)6-1-2-6/h3-6,13H,1-2H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLUSPZRYYTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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